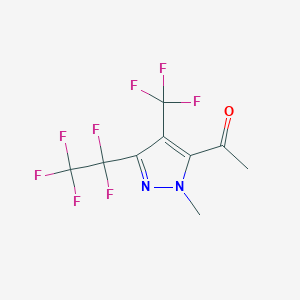
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure makes it highly interesting for various scientific and industrial applications. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, resistance to oxidation, and low reactivity, which make them valuable in many fields.
Méthodes De Préparation
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoromethyl and perfluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone can be compared with other fluorinated compounds, such as trifluoromethyl ketones and perfluoroalkylated pyrazoles . These compounds share similar properties, such as high thermal stability and resistance to oxidation, but differ in their specific chemical structures and applications. The unique combination of trifluoromethyl and perfluoroethyl groups in this compound makes it particularly valuable for certain applications .
Propriétés
Formule moléculaire |
C9H6F8N2O |
|---|---|
Poids moléculaire |
310.14 g/mol |
Nom IUPAC |
1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C9H6F8N2O/c1-3(20)5-4(8(12,13)14)6(18-19(5)2)7(10,11)9(15,16)17/h1-2H3 |
Clé InChI |
FPUSXQGEKBBTKS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=NN1C)C(C(F)(F)F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


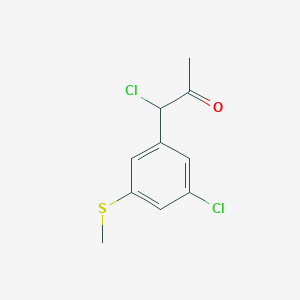
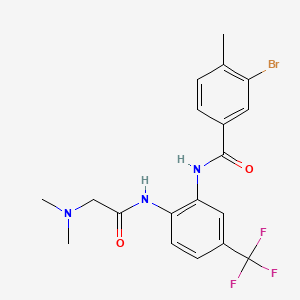
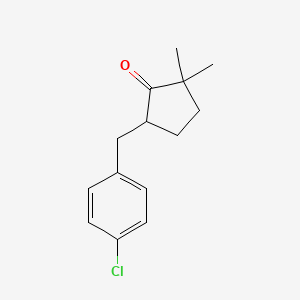
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
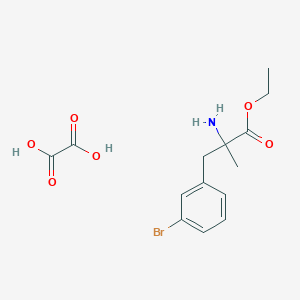
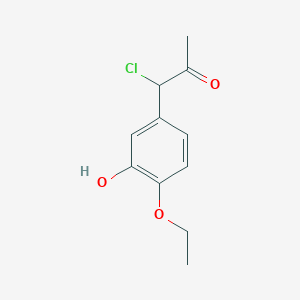
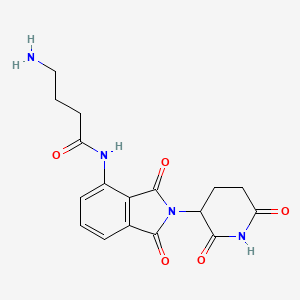
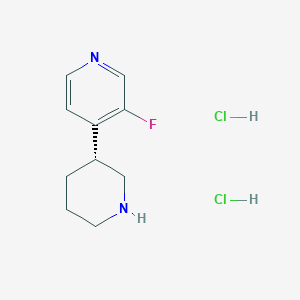
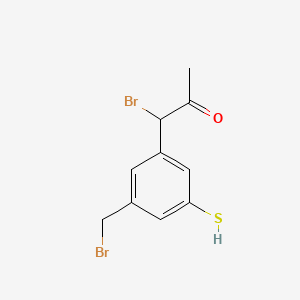

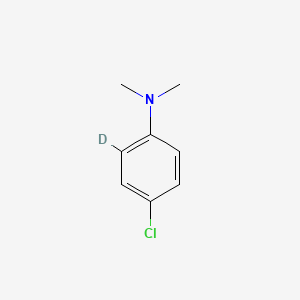
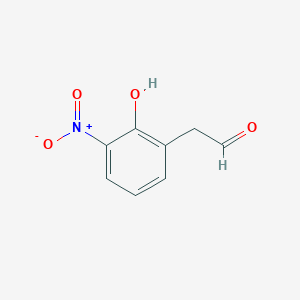
![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)
